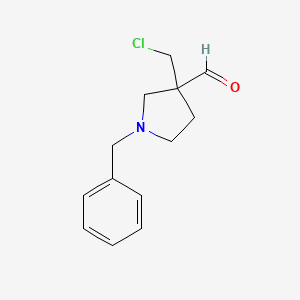
1-(4-Methoxy-3-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-3-methylphenyl)guanidine is a chemical compound characterized by its molecular structure, which includes a guanidine group attached to a 4-methoxy-3-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenylamine with cyanamide under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with purification steps to isolate the final product.
化学反应分析
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
1-(4-Methoxy-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.
Industry: It can be utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(4-Methoxy-3-methylphenyl)guanidine exerts its effects involves its interaction with specific molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.
相似化合物的比较
1-(4-Methoxy-3-methylphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)hydrazine: Both compounds share the 4-methoxy-3-methylphenyl group but differ in their functional groups.
1-(4-Methoxyphenyl)guanidine: This compound has a similar guanidine group but lacks the methyl group at the 3-position.
Uniqueness: The presence of the methyl group at the 3-position in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O/c1-6-5-7(12-9(10)11)3-4-8(6)13-2/h3-5H,1-2H3,(H4,10,11,12) |
InChI 键 |
YCCABNVKAUHJLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=C(N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


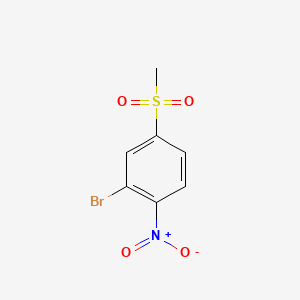
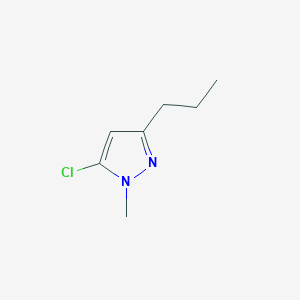
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
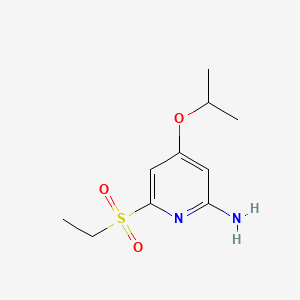
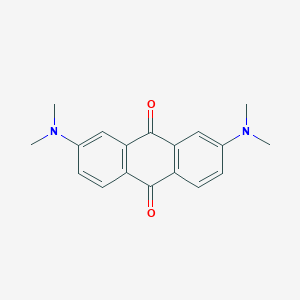
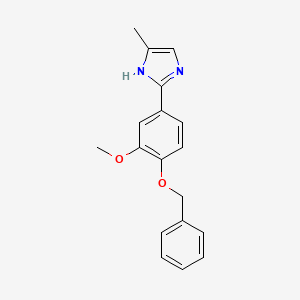
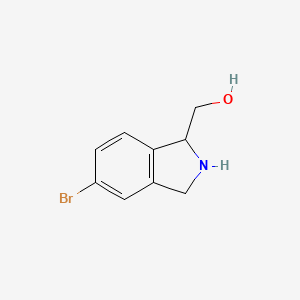
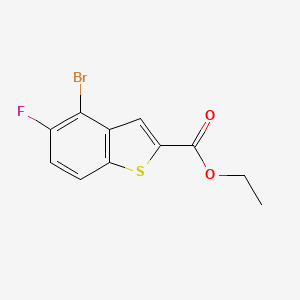
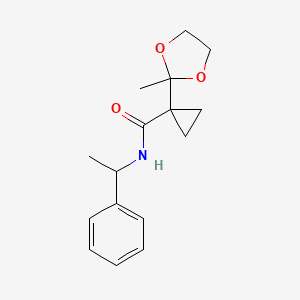
![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one](/img/structure/B15334400.png)
